2,5-Di(pyridin-3-yl)-1,3,4-thiadiazole
Overview
Description
“2,5-Di(pyridin-3-yl)-1,3,4-thiadiazole” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. This ring is substituted at the 2 and 5 positions with pyridin-3-yl groups, which are aromatic rings with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a thiadiazole ring and two pyridine rings. The electronic properties of these rings could influence the reactivity and properties of the compound .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the presence of the thiadiazole and pyridine rings. These rings could participate in a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the nitrogen and sulfur atoms could influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are of great interest due to their unique physical, chemical, and biological properties . The compound 2,5-Di(pyridin-3-yl)-1,3,4-thiadiazole could potentially be used in the synthesis of fluorinated pyridines . These fluorinated pyridines have potential applications in various biological fields .
2. Potential Imaging Agents for Biological Applications The compound could be used in the synthesis of F 18 substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
Anion Receptors
Tridentate pincer ligands with a defined region of positive charge have good potential to act as anion receptors . The compound this compound could potentially be used in the synthesis of these ligands .
Hydrogen Bond Interactions
The compound could display hydrogen bond interactions that are essential in maintaining biological processes . This makes it a potential candidate for use in biological research .
Catalysts
Tridentate pincer ligands have been utilized in catalysis . The compound this compound could potentially be used in the synthesis of these catalysts .
Supramolecular Assemblies
The compound could be used in the formation of supramolecular assemblies . These assemblies have potential applications in various fields, including materials science and nanotechnology .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dipyridin-3-yl-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c1-3-9(7-13-5-1)11-15-16-12(17-11)10-4-2-6-14-8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESCDPNZLKYDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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